Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
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Overview
Description
Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyridine ring, with an amino group at the 3-position and a methyl ester group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using the same microwave-mediated method. The process demonstrates good functional group tolerance and broad substrate scope, resulting in high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridines, oxides, and reduced derivatives .
Scientific Research Applications
Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with various molecular targets and pathways. It acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1. The compound binds to these enzymes, inhibiting their activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyridine structure but differ in the position of the nitrogen atoms.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a fused thiadiazine ring instead of a pyridine ring.
Uniqueness
Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as an enzyme inhibitor makes it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-14-7(13)5-2-3-6-10-11-8(9)12(6)4-5/h2-4H,1H3,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXQQBUCDKOIIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=NN=C2N)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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